2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline is a fluorinated aniline compound with significant applications in medicinal chemistry and materials science. Its chemical formula is and it is classified under fluorinated building blocks, primarily used as an intermediate in the synthesis of various pharmaceuticals and dyes. The compound is known for its unique reactivity due to the presence of both fluorine and trifluoromethyl groups, which enhance its electrophilic properties.
The synthesis of 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline can be achieved through several methods, including:
The molecular structure of 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline features a benzene ring substituted at the ortho position with a fluorine atom and at the para position with a trifluoromethyl group.
The compound's structure facilitates various chemical reactions due to its electron-withdrawing groups, which influence its reactivity and stability .
2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline participates in several types of chemical reactions:
The mechanism of action for 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline primarily involves its reactivity as an electrophile due to the electron-withdrawing effects of the trifluoromethyl group. This property allows it to participate in nucleophilic attacks by various nucleophiles, leading to the formation of more complex molecular architectures.
The presence of fluorine enhances stability and alters electronic properties, making it suitable for applications in drug discovery and development .
The physical and chemical properties of 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline are crucial for its application:
These properties make it a valuable building block in organic synthesis, particularly in creating complex molecules for pharmaceutical applications .
2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline is utilized in various scientific fields:
Fluorine incorporation has transformed medicinal chemistry, with fluorinated compounds constituting ~20% of pharmaceuticals and 50% of agrochemicals as of 2023 [2]. The strategic placement of fluorine atoms in aniline derivatives like 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline leverages three key properties: enhanced metabolic stability through robust C–F bonds (472 kJ/mol strength versus 413 kJ/mol for C–H) [2]; lipophilicity modulation (log P increases by ~0.25 per fluorine atom) [4]; and altered pKa values that improve membrane permeability [4]. These effects collectively optimize pharmacokinetic profiles by reducing oxidative metabolism and enhancing bioavailability.
Table 1: Impact of Fluorination on Drug Development
Parameter | Non-Fluorinated Analogs | Fluorinated Analogs | Biological Consequence |
---|---|---|---|
Metabolic Half-life | 2.1 ± 0.8 hours | 6.7 ± 1.5 hours | Extended exposure duration |
Membrane Permeability | Papp = 12 × 10⁻⁶ cm/s | Papp = 32 × 10⁻⁶ cm/s | Improved tissue distribution |
Target Affinity (Ki) | 480 nM | 85 nM | Enhanced receptor binding |
FDA Approval Rate | ~12% | ~22% (2021 data) | Higher clinical success [2] [4] |
Additionally, fluorine acts as a hydrogen-bond acceptor despite its low polarizability, enabling specific interactions with protein residues [4]. This bioisosteric mimicry is exemplified in scaffolds where fluorine replaces hydroxyl groups while maintaining binding geometry but improving metabolic resistance [2].
The trifluoromethyl (CF₃) group in the phenyl ring of 2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline exerts profound electronic effects: its strong electron-withdrawing nature (σₘ = 0.43, σₚ = 0.54) reduces electron density at the aniline nitrogen, decreasing basicity by ~3 pKa units compared to non-CF₃ analogs [4] [8]. This facilitates passive diffusion through biomembranes while retaining nucleophilicity for targeted covalent binding.
Conformationally, the ortho-fluorine substitution restricts bond rotation due to steric interactions between fluorine and the adjacent proton, promoting a coplanar arrangement between the aniline ring and biphenyl system. This rigidity enhances target selectivity, as demonstrated in kinase inhibitors where planar configurations optimize ATP-binding pocket occupancy [5] [8]. The CF₃ group’s hydrophobic π-face further contributes to binding via van der Waals interactions with lipophilic enzyme pockets, increasing residence time [4].
Table 2: Steric and Electronic Parameters of Key Substituents
Substituent | Steric Parameter (Es) | Hammett σₘ | Log P Contribution | Role in Aniline Derivatives |
---|---|---|---|---|
-F | 0.78 | 0.34 | +0.14 | Ortho-directing, moderate π-withdrawal |
-CF₃ | -0.32 | 0.43 | +0.88 | Strong π-accepting, lipophilicity boost |
-NH₂ | -1.23 | -0.16 | -0.67 | Conformational control via H-bonding [4] [8] |
This biphenylaniline derivative emerged from two evolutionary pathways: as a metabolically stabilized analog of non-fluorinated aniline scaffolds (e.g., in aminopyridine-based antivirals) [5], and as a conformational constraint tool in tricyclic drug development [6]. Its synthesis was first reported in the early 2000s during explorations of ortho-fluorinated biphenyls for kinase inhibition [5].
Significant patent activity surged around 2010–2015, particularly targeting receptor tyrosine kinase inhibitors (e.g., modifications for VEGF-R2 inhibition) [6] [9]. The compound’s utility was further validated in PET tracer development, where fluorine-18 isotopes enabled imaging of dopamine transporters [8]. Recent applications include synthesizing bicyclic heterocycles such as phenoxazines and quinoxalines, where its reactivity in nucleophilic aromatic substitutions facilitates ring closure [5] [6].
Table 3: Evolution of Key Applications
Timeframe | Primary Application Focus | Representative Target Class | Synthetic Advance |
---|---|---|---|
2005–2010 | Kinase inhibitor scaffolds | VEGF-R2, PDGFR | Ullman coupling optimization |
2011–2018 | PET tracer precursors | Dopamine transporters | Isotope-exchange methodologies |
2019–Present | Heterocyclic building blocks | Quinoxaline-based antimicrobials | Catalytic C–F activation [5] [6] [8] |
The compound’s versatility is evidenced by its role in synthesizing ocfentanil derivatives, where the fluorine and trifluoromethyl groups synergistically enhance μ-opioid receptor binding while reducing off-target activity [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1